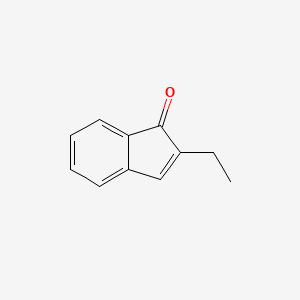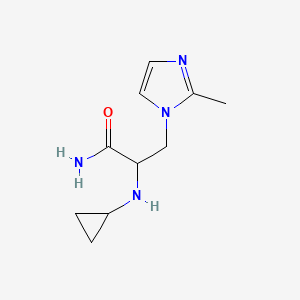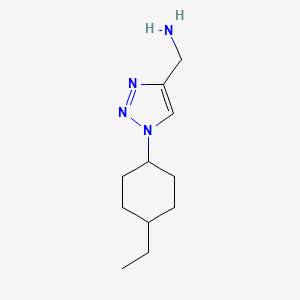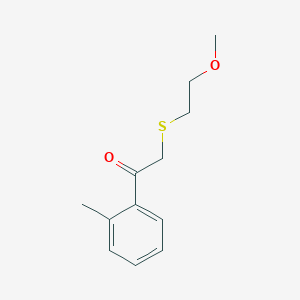
2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one is an organic compound that belongs to the class of thioethers. This compound is characterized by the presence of a methoxyethyl group attached to a sulfur atom, which is further connected to an ethanone moiety substituted with an o-tolyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one typically involves the reaction of o-tolyl ethanone with 2-methoxyethyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one
- 2-((2-Methoxyethyl)thio)-1-(p-tolyl)ethan-1-one
- 2-((2-Methoxyethyl)thio)-1-(m-tolyl)ethan-1-one
Uniqueness
2-((2-Methoxyethyl)thio)-1-(o-tolyl)ethan-1-one is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-(2-methoxyethylsulfanyl)-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2S/c1-10-5-3-4-6-11(10)12(13)9-15-8-7-14-2/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
WRIIOHFOISVWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)CSCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


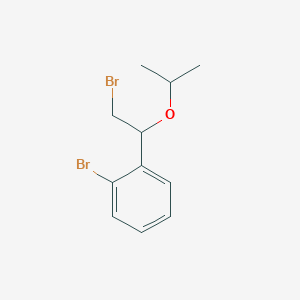

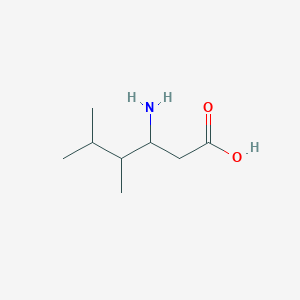
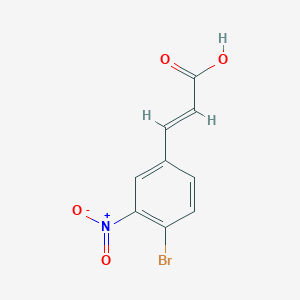
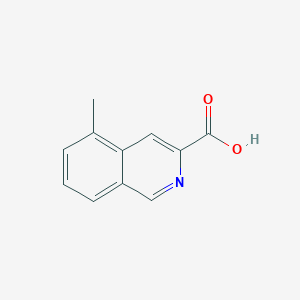
![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
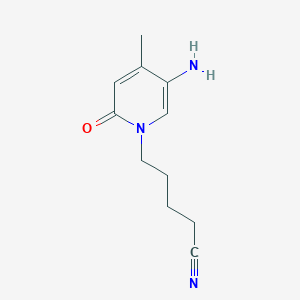
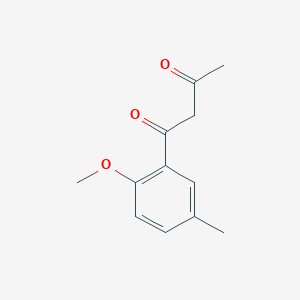
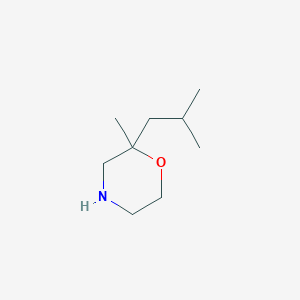
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
